BISMUTH MOLYBDATE(VI)
Description
Properties
CAS No. |
16229-40-6 |
|---|---|
Molecular Formula |
C19H11NO5 |
Origin of Product |
United States |
Chemical Reactions Analysis
Flame Spray Pyrolysis
-
Direct synthesis of metastable β-Bi₂Mo₂O₉ (surface area: 19 m²/g) at Bi/Mo = 1:1, stable up to 400°C .
Catalytic Oxidation Reactions
Bismuth molybdate(VI) is widely used in selective oxidation of propylene to acrolein (C₃H₄O):
Performance Metrics
| Phase | Temperature (°C) | Conversion (%) | Selectivity (%) | Source |
|---|---|---|---|---|
| β-Bi₂Mo₂O₉ | 360 | 85 | 78 | |
| γ-Bi₂MoO₆ | 400 | 70 | 65 | |
| α-Bi₂Mo₃O₁₂ | 440 | 55 | 60 |
Mechanism :
-
C–H bond activation : Bismuth oxide sites abstract hydrogen from propylene, forming an allyl intermediate .
-
Oxygen insertion : Molybdenum oxide inserts oxygen into the intermediate, regenerating via redox cycling (Mo⁶⁺ ↔ Mo⁴⁺) .
Photocatalytic Degradation
γ-Bi₂MoO₆ shows superior visible-light activity due to its narrow bandgap (~2.5 eV) :
Photocatalytic Performance
| Pollutant | Degradation Efficiency (%) | Time (min) | Catalyst Phase | Source |
|---|---|---|---|---|
| Rhodamine B | 90 | 300 | γ-Bi₂MoO₆ | |
| CIP (Antibiotic) | 97.7 | 15 | K-modified γ-Bi₂MoO₆ | |
| Phenol | 90 | 300 | γ-Bi₂MoO₆ |
Enhancement Strategies :
-
Oxygen vacancies : Improve charge separation (e.g., K-modified γ-Bi₂MoO₆ achieves 97.7% CIP degradation in 15 min ).
-
Morphology control : Nanoplate structures enhance surface area and light absorption .
Propylene Oxidation Pathways
-
DFT calculations : Hydrogen abstraction has an energy barrier of 27.9 kcal/mol (M06-L functional), aligning with experimental values (17–21 kcal/mol) .
-
Spin-coupled transitions : Allyl radical formation involves singlet-triplet spin crossing at molybdenyl oxo sites .
Bandgap Engineering
| Synthesis Method | Bandgap (eV) | Phase | Source |
|---|---|---|---|
| Hydrothermal (pH 3) | 2.48 | γ-Bi₂MoO₆ | |
| Hydrothermal (pH 5) | 2.55 | γ-Bi₂MoO₆ + β-Bi₂Mo₂O₉ | |
| Flame Spray Pyrolysis | - | β-Bi₂Mo₂O₉ |
Surface Composition
Comparison with Similar Compounds
Comparison with Similar Bismuth Molybdate Phases
2.2 Photocatalytic Performance
| Sample (Phase) | Bandgap (eV) | Degradation Rate (Methylene Blue) | Reusability (Cycles) | Reference |
|---|---|---|---|---|
| γ-Bi₂MoO₆ (BMO3) | 2.85 | 2.0 ×10⁻⁵ s⁻¹ | 5 | |
| β-Bi₂Mo₂O₉ | ~3.0 | 1.2 ×10⁻⁵ s⁻¹ | 3 | |
| α-Bi₂Mo₃O₁₂ | ~3.2 | 0.8 ×10⁻⁵ s⁻¹ | 2 |
- Mechanism: γ-Bi₂MoO₆’s superior activity arises from its narrower bandgap, visible-light absorption, and efficient charge separation due to hexagonal nanostructures .
2.3 Electrochemical Properties (Supercapacitors)
| Phase | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Stability (Cycles) | Reference |
|---|---|---|---|---|
| γ-Bi₂MoO₆ | 124 | 32.5 | 5,000 | |
| β-Bi₂Mo₂O₉ | 98 | 25.8 | 3,000 | |
| α-Bi₂Mo₃O₁₂ | 76 | 20.1 | 2,000 |
- Insight : γ-Bi₂MoO₆’s layered structure facilitates ion diffusion, enhancing capacitance and cyclability .
2.4 Catalytic Activity for Oxidation Reactions
- Propylene Oxidation: Pure γ-Bi₂MoO₆ exhibits moderate activity, but mesostructural composites (e.g., γ-Bi₂MoO₆ attached to MoO₃ nanobelts) show 100× higher activity due to lattice distortion and oxygen mobility . Conflicting literature reports on phase activity:
- Carson et al.: α > γ > β .
- Brazdile et al.: β > γ > α .
n-Butene Oxidative Dehydrogenation :
Comparison with Iron Molybdate
Iron molybdate (FeMoO₄) is another selective oxidation catalyst, primarily for methanol-to-formaldehyde conversion . Key differences:
| Property | γ-Bi₂MoO₆ | FeMoO₄ |
|---|---|---|
| Primary Application | Photocatalysis, gas sensing | Methanol oxidation |
| Bandgap (eV) | 2.85–2.94 | ~2.2 (visible-light active) |
| Oxygen Mobility | Moderate | High |
| Thermal Stability | Stable up to 600°C | Stable up to 400°C |
- Insight : Bismuth molybdates excel in visible-light applications, while iron molybdates are superior for thermal oxidation processes .
Preparation Methods
pH-Dependent Phase Formation
The pH of precursor solutions critically influences phase purity. At pH 2–4, acidic conditions favor the formation of γ-Bi₂MoO₆ with layered Aurivillius structures, while neutral to alkaline conditions (pH 6–10) promote cubic Bi₄MoO₉ phases. Energy-dispersive X-ray spectroscopy (EDS) confirmed stoichiometric Bi:Mo:O ratios (2:1:6) only in samples synthesized at pH 4.
Table 1: Hydrothermal Synthesis Conditions and Phase Outcomes
| pH | Temperature (°C) | Time (h) | Phase Composition | Bandgap (eV) |
|---|---|---|---|---|
| 2 | 180 | 15 | γ-Bi₂MoO₆ (minor Bi₄MoO₉) | 2.62 |
| 4 | 180 | 15 | γ-Bi₂MoO₆ | 2.58 |
| 8 | 180 | 15 | Bi₄MoO₉ + γ-Bi₂MoO₆ | 2.71 |
Co-Precipitation Techniques for Phase-Selective Synthesis
Co-precipitation offers a low-cost route for synthesizing bismuth molybdate nanoparticles. A study by utilized a co-precipitation method with Bi(NO₃)₃·5H₂O and (NH₄)₆Mo₇O₂₄·4H₂O precursors, adjusting pH from 1.5 to 5.0. At pH 3.0, pure γ-Bi₂MoO₆ nanoparticles with hexagonal morphology (47–90 nm) were obtained, whereas pH 1.5 and 5.0 yielded mixed α-Bi₂Mo₃O₁₂ and β-Bi₂Mo₂O₉ phases. Raman spectroscopy confirmed phase purity, with γ-Bi₂MoO₆ showing distinct vibrational bands at 282 cm⁻¹ (Bi–O stretching) and 795 cm⁻¹ (Mo–O–Mo bridging).
Role of pH in Morphology Control
At pH 3.0, the equilibrium between Bi³⁺ and MoO₄²⁻ ions favored the formation of hexagonal γ-Bi₂MoO₆, while deviations from this pH led to spherical or irregular morphologies. Field-emission scanning electron microscopy (FESEM) revealed that mixed-phase samples (pH 1.5 and 5.0) had lower surface areas (12–18 m²/g) compared to pure γ-Bi₂MoO₆ (24 m²/g), directly impacting their catalytic activity.
Flame Spray Pyrolysis for High-Purity Bismuth Molybdates
Flame spray pyrolysis (FSP) enables rapid synthesis of bismuth molybdate catalysts with high surface area. Research by produced α-Bi₂Mo₃O₁₂, β-Bi₂Mo₂O₉, and γ-Bi₂MoO₆ using Bi and Mo precursors in ethanol solutions. The γ-phase exhibited a scheelite structure with a surface area of 32 m²/g, compared to 18 m²/g for the α-phase. Operando X-ray absorption spectroscopy (XAS) revealed that γ-Bi₂MoO₆ facilitated faster redox cycling of Mo⁶⁺/Mo⁴⁺ during propylene oxidation, correlating with higher acrolein yields (68%).
Redox Behavior and Catalytic Performance
In γ-Bi₂MoO₆, the reduction of Mo⁶⁺ to Mo⁴⁺ occurred at 320°C, while Bi³⁺ reduction to Bi⁰ required temperatures above 450°C. This redox asymmetry enhanced oxygen mobility, critical for selective oxidation reactions. Conversely, α-Bi₂Mo₃O₁₂ showed simultaneous reduction of Bi and Mo, leading to unselective combustion products.
Comparative Analysis of Synthesis Methods
Photocatalytic Efficiency Across Methods
Hydrothermally synthesized γ-Bi₂MoO₆ nanoplates (pH 4) degraded 90% of phenol in 300 minutes, outperforming co-precipitated samples (85% in 360 minutes). The superior activity was attributed to exposed (010) facets, which provided active sites for hydroxyl radical generation.
Table 2: Photocatalytic Performance of Bismuth Molybdates
| Method | Phase | Degradation Efficiency (%) | Time (min) | Light Source |
|---|---|---|---|---|
| Hydrothermal | γ-Bi₂MoO₆ | 90 (Phenol) | 300 | Visible |
| Co-Precipitation | γ-Bi₂MoO₆ | 95 (Methylene Blue) | 240 | Visible |
| Flame Spray | γ-Bi₂MoO₆ | 68 (Acrolein Yield) | – | Thermal |
Impact of Synthesis Parameters on Structural Properties
Q & A
Basic Research Question: How do synthesis methods influence the structural properties of Bismuth Molybdate(VI)?
Methodological Answer:
Bismuth Molybdate(VI) (Bi₂MoO₆) synthesis involves hydrothermal/solvothermal methods, where parameters like pH (3–9), temperature (120–180°C), and solvents (water, ethylene glycol) dictate morphology (e.g., 3D flower-like vs. 2D nanosheets). For example, higher pH (>7) promotes anisotropic growth due to altered precursor solubility, while ethylene glycol solvents favor hierarchical structures . Basic characterization tools include XRD (crystallinity), SEM/TEM (morphology), and BET (surface area). To ensure reproducibility, document reaction time, precursor ratios, and post-synthesis treatments (calcination, washing) .
Advanced Research Question: What statistical approaches optimize the synthesis of Bismuth Molybdate(VI) for enhanced photocatalytic activity?
Methodological Answer:
Design of Experiments (DoE) frameworks, such as Response Surface Methodology (RSM), can model interactions between synthesis variables (e.g., pH, temperature, precursor concentration). For instance, a Central Composite Design (CCD) identifies optimal conditions for maximizing surface area or reducing bandgap. Advanced studies may integrate machine learning to predict morphology-performance relationships, validated through photocatalytic degradation assays (e.g., methylene blue under visible light) .
Basic Research Question: What characterization techniques are critical for assessing Bismuth Molybdate(VI)’s photocatalytic properties?
Methodological Answer:
Essential techniques include:
- UV-Vis DRS : Bandgap estimation via Tauc plots.
- Photoluminescence (PL) Spectroscopy : Charge carrier recombination rates.
- XPS : Surface composition and oxidation states (e.g., Bi³⁺, Mo⁶⁺).
- Electrochemical Impedance Spectroscopy (EIS) : Charge transfer efficiency.
For comparative studies, standardize measurement conditions (light intensity, dye concentration) to minimize variability .
Advanced Research Question: How do in-situ characterization techniques elucidate real-time photocatalytic mechanisms in Bismuth Molybdate(VI)?
Methodological Answer:
In-situ techniques like FTIR or Raman spectroscopy under controlled environments (e.g., UV-Vis irradiation) track intermediate species during pollutant degradation. For example, time-resolved PL can monitor electron-hole pair dynamics, while operando XRD detects structural changes during catalysis. Pair these with DFT simulations to correlate electronic structure with activity .
Basic Research Question: How do researchers address contradictions in reported photocatalytic efficiencies of Bismuth Molybdate(VI)?
Methodological Answer:
Contradictions often stem from non-standardized testing protocols. Mitigate this by:
- Using identical light sources (e.g., 300 W Xe lamp with AM 1.5 filter).
- Normalizing activity by surface area (μmol·m⁻²·h⁻¹).
- Reporting detailed synthesis conditions (e.g., calcination temperature, precursor purity).
Meta-analyses of published data can identify outlier studies or confounding variables (e.g., dye adsorption vs. degradation) .
Advanced Research Question: What computational models predict the charge-transfer pathways in Bismuth Molybdate(VI)-based heterojunctions?
Methodological Answer:
Density Functional Theory (DFT) simulations map band alignment in heterojunctions (e.g., Bi₂MoO₆/g-C₃N₄), predicting charge separation efficiency. Advanced workflows combine ab initio calculations with kinetic Monte Carlo (kMC) models to simulate electron-hole migration across interfaces. Validate predictions via transient absorption spectroscopy or surface photovoltage measurements .
Basic Research Question: How is the reusability and stability of Bismuth Molybdate(VI) assessed in photocatalytic applications?
Methodological Answer:
Conduct cyclic experiments (3–5 cycles) under identical conditions, followed by:
- XRD : Check crystallinity loss.
- ICP-OES : Detect metal leaching (Bi, Mo).
- SEM : Assess morphological degradation.
For stability, test in extreme pH (2–12) or high ionic strength solutions to simulate industrial wastewater .
Advanced Research Question: What mechanistic studies resolve the role of reactive oxygen species (ROS) in Bismuth Molybdate(VI) photocatalysis?
Methodological Answer:
Use scavenger assays (e.g., isopropanol for •OH, EDTA-2Na for h⁺) to quantify ROS contributions. Electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) identifies •O₂⁻ and •OH radicals. Couple with isotopic labeling (¹⁸O₂) to trace oxygen sources in degradation pathways .
Basic Research Question: What ethical considerations apply when publishing Bismuth Molybdate(VI) research data?
Methodological Answer:
- Data Sharing : Deposit raw characterization data (XRD, SEM) in repositories like Figshare with DOIs.
- Replication : Provide stepwise synthesis protocols in supplementary materials.
- Authorship : Follow CRediT taxonomy to attribute roles (e.g., conceptualization, data curation).
Avoid data manipulation; disclose conflicts of interest (e.g., funding from material suppliers) .
Advanced Research Question: How can Bismuth Molybdate(VI) be integrated into hybrid systems for solar fuel generation?
Methodological Answer:
Design Z-scheme heterojunctions with redox mediators (e.g., IO₃⁻/I⁻) to enhance H₂ production. Use photoelectrochemical (PEC) cells with Bi₂MoO₆ photoanodes, optimizing electrolyte composition (pH, co-catalysts like Pt). Advanced studies employ transient photocurrent analysis to decouple light absorption and charge transfer efficiencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
